Isopropyl dimethylcarbamate

Thermal stability Kinetics Process safety

Isopropyl dimethylcarbamate (propan-2-yl N,N-dimethylcarbamate) is an aliphatic dimethylcarbamate ester characterized by the core N,N-dimethylcarbamoyl pharmacophore attached to an isopropyl leaving group. It is recognized as a fundamental structural motif within the carbamate class of acetylcholinesterase (AChE) inhibitors.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 38580-89-1
Cat. No. B1606412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl dimethylcarbamate
CAS38580-89-1
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N(C)C
InChIInChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3
InChIKeyXFWJFSJDRURPLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Dimethylcarbamate CAS 38580-89-1: Core Identity and Baseline Procurement Specifications


Isopropyl dimethylcarbamate (propan-2-yl N,N-dimethylcarbamate) is an aliphatic dimethylcarbamate ester characterized by the core N,N-dimethylcarbamoyl pharmacophore attached to an isopropyl leaving group. It is recognized as a fundamental structural motif within the carbamate class of acetylcholinesterase (AChE) inhibitors . The compound has a molecular formula of C6H13NO2, a molecular weight of 131.17 g/mol, a boiling point of 144.7 °C at 760 mmHg, a density of 0.945 g/cm³, and a calculated LogP (XLogP3) of 1.4, indicating moderate lipophilicity [1][2]. While the compound possesses intrinsic AChE inhibitory activity characteristic of its class, it serves primarily as a low-affinity baseline compound relative to aromatic commercial carbamates due to the absence of an aromatic leaving group .

Why Generic Substitution of Isopropyl Dimethylcarbamate with Other Alkyl Carbamates Is Not Scientifically Justified


The simplistic interchange of isopropyl dimethylcarbamate with other alkyl or aryl dimethylcarbamates—or with structurally similar N-methylcarbamates—is not scientifically valid due to three distinct and quantifiable differentiation domains. First, the thermal decomposition kinetics of isopropyl N,N-dimethylcarbamate diverge significantly from those of the t-butyl analog, with a higher activation energy (Ea = 181.2 kJ/mol vs. 157.9 kJ/mol) that directly impacts process stability and shelf-life predictions under thermal stress [1]. Second, the N,N-dimethylcarbamate subclass exhibits fundamentally different intrinsic toxicity and volatility profiles compared to the N-methylcarbamate subclass, as established by comparative insect bioassay data across multiple species [2]. Third, the physicochemical parameters—boiling point (144.7 °C), LogP (1.4), and specific HPLC retention behavior—differ from other alkyl carbamates, affecting both formulation compatibility and analytical method transferability [3][4]. Generic substitution without accounting for these quantitative differences introduces uncontrolled variables in synthetic reproducibility, toxicological assessment, and regulatory compliance.

Isopropyl Dimethylcarbamate: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Thermal Decomposition Kinetics: Isopropyl vs. t-Butyl N,N-Dimethylcarbamate

In a direct head-to-head kinetic study, isopropyl N,N-dimethylcarbamate exhibited a higher activation energy (Ea) for thermal decomposition than t-butyl N,N-dimethylcarbamate, indicating greater thermal stability and a different decomposition pathway. The rate equations derived from first-order unimolecular processes show the isopropyl derivative has a larger pre-exponential factor and activation barrier [1].

Thermal stability Kinetics Process safety

Class-Level Toxicity Differentiation: N,N-Dimethylcarbamates vs. N-Methylcarbamates

A systematic comparative evaluation established that N,N-dimethylcarbamates as a class are much less toxic and much more volatile than the corresponding N-methylcarbamates [1]. A subsequent comparative study of N-methyl and N,N-dimethylcarbamates of eight aryl groups confirmed that in all cases, the N-methyl carbamates were superior in toxicity to the house fly (Musca domestica L.), mosquito (Culex pipiens quinquefasciatus Say) larva, and salt-marsh caterpillar (Estigmene acrea (Drury)) larva [2].

Insecticidal activity Toxicity Volatility

Physicochemical Property Differentiation: Boiling Point and LogP Among Alkyl Carbamates

Isopropyl dimethylcarbamate possesses distinct physicochemical parameters that differentiate it from other alkyl carbamates. The boiling point is 144.7 °C at 760 mmHg, and the calculated XLogP3 is 1.4 [1][2]. These values are intermediate relative to smaller alkyl carbamates (e.g., methyl, ethyl) and bulkier analogs (e.g., t-butyl), directly influencing volatility and partition behavior in biphasic systems.

Volatility Lipophilicity Formulation

HPLC Separation Characteristics: Isopropyl Dimethylcarbamate on Reverse-Phase Columns

Isopropyl dimethylcarbamate can be analyzed and separated using a reverse-phase (RP) HPLC method under well-defined, reproducible conditions. The validated method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, achieving baseline separation [1]. This established protocol reduces method development time and ensures cross-laboratory reproducibility.

Chromatography Analytical method QC

Isopropyl Dimethylcarbamate: Evidence-Backed Application Scenarios for Research and Industrial Use


Thermal Stability Assessment in Formulation and Process Development

Isopropyl dimethylcarbamate is the compound of choice when developing formulations or synthetic processes that require predictable thermal decomposition kinetics. The direct comparative data showing a 14.8% higher activation energy (Ea = 181.2 kJ/mol) relative to t-butyl N,N-dimethylcarbamate [1] enables engineers to accurately model thermal behavior and establish appropriate safety and storage parameters. This differentiation is critical when selecting among alkyl carbamates for applications involving elevated temperatures or extended storage.

Lower-Intrinsic-Toxicity Baseline for Acetylcholinesterase Inhibitor Research

Researchers investigating structure-activity relationships (SAR) of carbamate AChE inhibitors can utilize isopropyl dimethylcarbamate as a low-affinity baseline control. The class-level evidence demonstrates that N,N-dimethylcarbamates are much less toxic than N-methylcarbamates [2], and the compound lacks the aromatic leaving group required for high-potency carbamylation . This makes it an appropriate reference compound for calibrating enzyme inhibition assays and for studies where minimizing off-target AChE inhibition is experimentally desirable.

Analytical Method Development and Quality Control Standardization

For analytical chemists and QC laboratories, isopropyl dimethylcarbamate offers the advantage of a pre-established reverse-phase HPLC separation protocol using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [3]. This documented method reduces method development timelines and supports cross-laboratory reproducibility, making the compound a practical selection for projects requiring rapid analytical validation.

Synthetic Intermediate with Defined Lipophilicity for Agrochemical or Pharmaceutical Synthesis

The compound's intermediate LogP (XLogP3 = 1.4) and boiling point (144.7 °C) [4][5] position it as a building block with predictable partition behavior in biphasic reaction systems. Researchers synthesizing more complex carbamates or utilizing the N,N-dimethylcarbamoyl group for protecting group strategies can leverage these defined physicochemical parameters to optimize extraction and purification workflows.

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